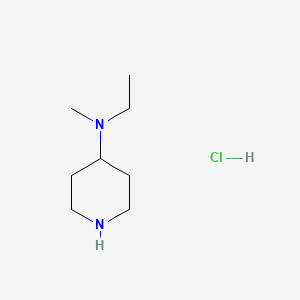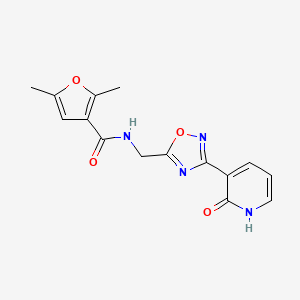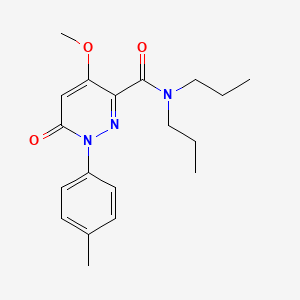
1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea, also known as DPHU, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPHU is a urea derivative that exhibits a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry Applications
- Ureidopyrimidinones have been identified for their strong dimerization capabilities through quadruple hydrogen bonding, which is significant in the context of supramolecular assemblies and materials. The dimerization constant in CHCl3 for 6-methyl-2-butylureidopyrimidone exceeds 10^6 M^-1, showcasing its potential as a building block in supramolecular chemistry due to its high dimerization strength and simple preparation process (Beijer et al., 1998).
Organic Synthesis
- Synthesis and evaluation of derivatives based on the pyrimidine skeleton have highlighted their antioxidant activity. This includes the development of compounds with potential pharmacological applications, demonstrating the versatility of pyrimidine derivatives in medicinal chemistry (George et al., 2010).
- Further, the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, based on the dimethylpyrimidin-2-yl scaffold, has been explored for their antibacterial activity. This underscores the utility of such compounds in developing new antibacterial agents (Azab et al., 2013).
Material Science
- The ureido-pyrimidinone (UPy) motif, known for its high dimerization constant, has been used in designing supramolecular polymers. This includes the development of supramolecular thermoplastic elastomers, where lateral aggregation into fibrous structures is achieved, indicating potential applications in material science and engineering (Appel et al., 2011).
Biochemical Applications
- Pyrimidinone derivatives have been explored for their antitumor activity, specifically the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, which showed significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line. This exemplifies the potential of pyrimidinone derivatives in oncological research (Abdellatif et al., 2014).
Propiedades
IUPAC Name |
1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-14-15(2)21-13-22(17(14)23)12-11-20-18(24)19-10-6-9-16-7-4-3-5-8-16/h3-5,7-8,13H,6,9-12H2,1-2H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECHORYLMDHKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNC(=O)NCCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

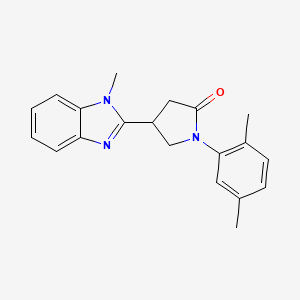
![N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2835972.png)
![2-[4-(Trifluoromethyl)phenyl]guanidine;hydrochloride](/img/structure/B2835975.png)
![N-(1-Oxaspiro[5.5]undecan-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2835978.png)

![N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2835980.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B2835983.png)
![3,4-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2835984.png)
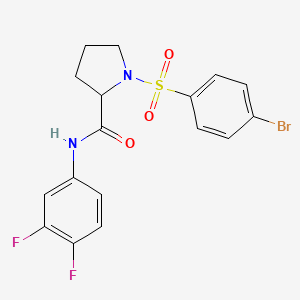

![N-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835989.png)
